3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound features a phenyl ring substituted with three methoxy groups at positions 2, 3, and 4, and an amino alcohol functional group attached to the propan-1-ol chain. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 2,3,4-trimethoxyphenyl-2-nitropropene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group at the terminal carbon of the propan-1-ol chain.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to a primary amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 3-Amino-3-(2,3,4-trimethoxyphenyl)propanal
Reduction: Formation of 3-Amino-3-(2,3,4-trimethoxyphenyl)propanamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with a single methoxy group at the 3-position.
3-Amino-2-[(2,3,4-trimethoxyphenyl)methyl]propan-1-ol: Similar structure with an additional methylene group.
Uniqueness
3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(13)6-7-14)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 |
InChI Key |
VZVDLYRZPPGULX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCO)N)OC)OC |
Origin of Product |
United States |
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